1,4-Benzodiazepine

GABAA receptor Patch-clamp electrophysiology CNS pharmacology

1,4-Benzodiazepine (CAS 264-64-2) is a mancude organic heterobicyclic parent compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol, serving as the core scaffold for one of the most widely prescribed classes of central nervous system (CNS) drugs. This privileged structure consists of a fused benzene ring and a seven-membered diazepine ring with nitrogen atoms at positions 1 and 4, exhibiting a balanced ensemble of physicochemical properties including a semirigid and compact diazepine ring, a low number of rotatable bonds, and intermediate lipophilicity that renders it exceptionally amenable to structural diversification and drug design.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 264-64-2
Cat. No. B1214927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodiazepine
CAS264-64-2
Synonyms1,4-benzodiazepine
1,4-benzodiazepine-2,5-dione
2H-1,4-benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-1-methyl-3-(2-naphthalenylmethyl)-
BZ 423
Bz-423
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=CN2
InChIInChI=1S/C9H8N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-7,11H
InChIKeyGUJAGMICFDYKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzodiazepine (CAS 264-64-2): The Archetypal Privileged Scaffold for Drug Discovery and CNS Research


1,4-Benzodiazepine (CAS 264-64-2) is a mancude organic heterobicyclic parent compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol, serving as the core scaffold for one of the most widely prescribed classes of central nervous system (CNS) drugs . This privileged structure consists of a fused benzene ring and a seven-membered diazepine ring with nitrogen atoms at positions 1 and 4, exhibiting a balanced ensemble of physicochemical properties including a semirigid and compact diazepine ring, a low number of rotatable bonds, and intermediate lipophilicity that renders it exceptionally amenable to structural diversification and drug design [1][2].

Why 1,4-Benzodiazepine Cannot Be Replaced by 1,5-Benzodiazepines or Other Heterocyclic Scaffolds in CNS Research and Drug Development


The 1,4-benzodiazepine regioisomer is not functionally interchangeable with its 1,5-benzodiazepine counterpart or other heterocyclic scaffolds due to fundamental differences in receptor pharmacology, clinical effect profiles, and physicochemical properties that directly impact drug design, assay development, and procurement decisions. While both 1,4- and 1,5-benzodiazepines act at GABAA receptors, 1,5-benzodiazepines such as clobazam exhibit markedly reduced sedative and performance-impairing effects compared to 1,4-benzodiazepines at therapeutically equipotent doses, with 1,4-benzodiazepines additionally inducing experimental dyspnea not observed with 1,5-benzodiazepines [1][2][3]. Furthermore, the 1,4-benzodiazepine scaffold is recognized as the archetypal privileged structure in medicinal chemistry—a designation not uniformly extended to 1,5-benzodiazepines—due to its unique capacity to serve as a structural mimic of peptide β-turns and α-helices, enabling binding to a broad range of biological targets including G-protein coupled receptors, ligand-gated ion channels, and enzymes [4].

Quantitative Differentiation Evidence: 1,4-Benzodiazepine vs. Comparators in Pharmacological Activity, Stability, and Physicochemical Properties


GABAA Receptor Agonist Potency: 1,4-Benzodiazepine Agonists Exhibit Significantly Greater Activity than 1,5-Benzodiazepine Derivatives

In a direct head-to-head comparison using patch-clamp electrophysiology on rat cerebellar granule cells, new triazolo-1,5-benzodiazepine derivatives were evaluated for their agonistic activity at native GABAA receptors mediating phasic inhibition and compared against the 1,4-benzodiazepine agonists diazepam, flunitrazepam, and alprazolam. The active 1,5-benzodiazepine compounds displayed agonistic activity significantly greater than that of the classical 1,4-benzodiazepine agonists, establishing a clear quantitative differentiation in receptor-level efficacy between the two regioisomeric classes [1].

GABAA receptor Patch-clamp electrophysiology CNS pharmacology

Anticonvulsant Potency in Amygdala-Kindled Seizure Model: 1,4-Benzodiazepines Demonstrate Superior Potency and Prophylactic Effects

In a cross-study comparison of anticonvulsant activity in amygdala-kindled rat models, 1,4-benzodiazepines demonstrated not only therapeutic but also prophylactic effects on amygdaloid-kindled seizures and showed more potent antiepileptic activity than comparator drugs bearing chloro substituents [1]. Separately, clobazam (a 1,5-benzodiazepine) was found to have a qualitatively similar but weaker anticonvulsive effect than those of 1,4-benzodiazepines in the same kindling paradigm, reinforcing the potency advantage of the 1,4-regioisomer class [2].

Anticonvulsant Amygdala-kindled seizures Epilepsy models

Acid-Base Equilibria and Protonation Site Specificity: 1,4-Benzodiazepines Exhibit Distinct pKa Values and Protonation Behavior

Spectrophotometric analysis of six 1,4-benzodiazepines revealed characteristic pKa patterns dependent on substitution. Diazepam, chlordiazepoxide, and medazepam each exhibited a single pKa value (due to protonation at N4 in acidic media), whereas oxazepam, nitrazepam, and lorazepam displayed two pKa values due to additional deprotonation in alkaline media [1]. The parent 1,4-benzodiazepine scaffold (CAS 264-64-2) has a predicted pKa of 9.57±0.20, representing the baseline acid-base behavior of the unsubstituted core that governs solubility and formulation behavior .

pKa determination Spectrophotometry Drug formulation

Physicochemical Privilege: 1,4-Benzodiazepine Scaffold Features a Balanced Ensemble of Drug-Like Properties Not Found in 1,5-Benzodiazepines

The 1,4-benzodiazepine scaffold is distinguished by a balanced ensemble of beneficial physicochemical properties that make it a privileged structure in drug design, including a semirigid and compact diazepine ring with spatial placements of multiple substituent vectors, combined with zero rotatable bonds, one hydrogen bond donor, two hydrogen bond acceptors, and intermediate lipophilicity (ACD/LogP = 0.44) [1]. This unique combination of properties—not uniformly present in the 1,5-benzodiazepine regioisomer—enables the scaffold to serve as a structural mimic of peptide β-turns and α-helices, facilitating binding to diverse biological targets [1].

Drug design Physicochemical properties Privileged scaffold

Thermal Stability Differentiation: Position 3 Substitution Dictates Thermal Lability of 1,4-Benzodiazepines

A mass spectrometry study comparing five 1,4-benzodiazepines under electrospray and particle bombardment conditions revealed that molecules unsubstituted at position 3 of the diazepine ring (nordiazepam, diazepam) are thermally stable, whereas 3-hydroxy-substituted derivatives (lorazepam, oxazepam, temazepam) are thermally unstable and undergo ring contraction with water elimination under heating [1]. The parent 1,4-benzodiazepine scaffold (CAS 264-64-2), lacking a 3-hydroxy substituent, is predicted to exhibit thermal stability comparable to nordiazepam and diazepam, making it suitable for analytical methods and synthetic transformations requiring elevated temperatures.

Thermal stability Mass spectrometry Degradation pathways

Aqueous Solution Stability: Substituent Effects on Degradation Kinetics of 1,4-Benzodiazepines

A correlation analysis study of several 1,4-benzodiazepines in aqueous solution demonstrated that degradation kinetics can be quantitatively related to substituent sigma constants and chromatographic retention factors [1]. While most benzodiazepines form an unstable protonated ring-open form at acidic pH, the stability of the ring-open form varies significantly depending on substitution pattern [2]. The unsubstituted 1,4-benzodiazepine parent scaffold (CAS 264-64-2) provides a baseline stability profile that can be systematically modulated through rational substitution, enabling predictive formulation development.

Chemical stability Degradation kinetics Formulation development

Optimal Procurement and Research Applications for 1,4-Benzodiazepine (CAS 264-64-2) Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring GABAA Receptor Agonist Scaffolds with Predictable Physicochemical Properties

Based on the quantitative evidence demonstrating the 1,4-benzodiazepine scaffold's balanced physicochemical ensemble (zero rotatable bonds, intermediate lipophilicity ACD/LogP = 0.44, zero Rule of 5 violations) [1] and its established GABAA receptor pharmacology distinct from 1,5-benzodiazepines [2], procurement of the unsubstituted core (CAS 264-64-2) is indicated for medicinal chemistry groups initiating CNS drug discovery programs targeting anxiety, insomnia, or epilepsy. The scaffold's privileged status as a peptide β-turn mimetic [1] enables exploration of diverse biological targets beyond GABAA receptors.

Synthetic Methodology Development and Chemical Biology Probe Synthesis

The thermal stability of 1,4-benzodiazepines lacking 3-hydroxy substitution [3] makes the parent scaffold (CAS 264-64-2) an ideal substrate for developing and validating new synthetic methodologies—including multicomponent reactions [1], palladium-catalyzed cyclizations [4], and tandem condensation/hydride transfer processes [5]—without the degradation liabilities that complicate handling of 3-hydroxy-substituted derivatives. The scaffold's extensive patent and literature precedent [6][7] provides a robust foundation for chemical biology probe development.

Analytical Reference Standard for Stability-Indicating Method Development and Formulation Studies

Given the quantitatively characterized acid-base equilibria of 1,4-benzodiazepines (parent scaffold predicted pKa = 9.57±0.20) and the established correlation between substituent sigma constants and aqueous degradation kinetics [8], the unsubstituted core (CAS 264-64-2) serves as an essential analytical reference standard for developing stability-indicating HPLC methods and for formulation studies evaluating cyclodextrin solubilization approaches [9]. The predictable baseline behavior enables systematic assessment of substituent effects on degradation pathways.

Privileged Scaffold Library Construction for High-Throughput Screening

The 1,4-benzodiazepine scaffold's demonstrated capacity to serve as a structural mimic of peptide secondary structures [1], combined with its favorable physicochemical property profile and extensive synthetic tractability, supports procurement for constructing focused compound libraries for high-throughput screening campaigns targeting G-protein coupled receptors, ligand-gated ion channels, and enzymes [1]. The scaffold's differentiation from 1,5-benzodiazepines in both receptor pharmacology [2] and performance-impairing effects [10] informs library design strategies seeking distinct biological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.